

Crenolanib Besylate: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: Crenolanib besylate

Cat. No.: B1669608

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is a potent and selective type I tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) alpha and beta. [1][2][3] Developed by AROG Pharmaceuticals, **crenolanib besylate** is the besylate salt form of the active compound. [1][4] It is an orally bioavailable benzimidazole derivative being investigated for the treatment of various cancers, including acute myeloid leukemia (AML) with FLT3 mutations, gastrointestinal stromal tumors (GIST), and glioma. [5][6][7] Crenolanib distinguishes itself by inhibiting both wild-type and mutated forms of its target kinases, including resistance-conferring mutations in FLT3. [2][8]

Chemical Structure and Properties

Crenolanib besylate is the monobenzenesulfonate salt of crenolanib. [4] The chemical properties are summarized in the table below.

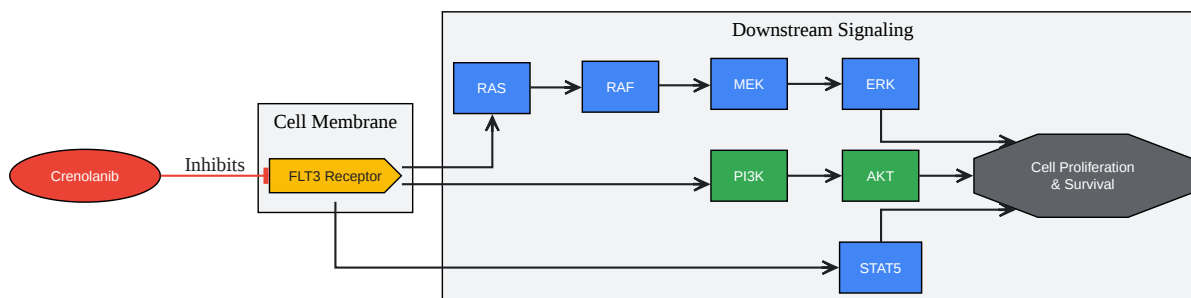
Property	Value
Drug Name	Crenolanib Besylate
Synonyms	CP-868,596-26, ARO-002-26
Chemical Formula	C32H35N5O5S
Molecular Weight	601.7 g/mol
IUPAC Name	1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine;benzenesulfonic acid
SMILES	<chem>CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=C C=C(C=C1)S(=O)(=O)O</chem>
CAS Number	670220-93-6

Mechanism of Action and Signaling Pathways

Crenolanib is a type I TKI, meaning it binds to the active conformation of the kinase domain.^[3]^[9] It potently inhibits class III receptor tyrosine kinases, primarily FLT3 and PDGFR α/β , thereby blocking their downstream signaling pathways that are crucial for cell proliferation, survival, and migration.^[2]^[10]

Inhibition of FLT3 Signaling

Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., at D835), are common in AML and lead to constitutive activation of the receptor.^[5] This results in uncontrolled proliferation of leukemic blasts. Crenolanib effectively inhibits both wild-type and mutated FLT3, including ITD and D835 mutants, which are often resistant to other TKIs.^[8] By blocking FLT3 autophosphorylation, crenolanib prevents the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis.

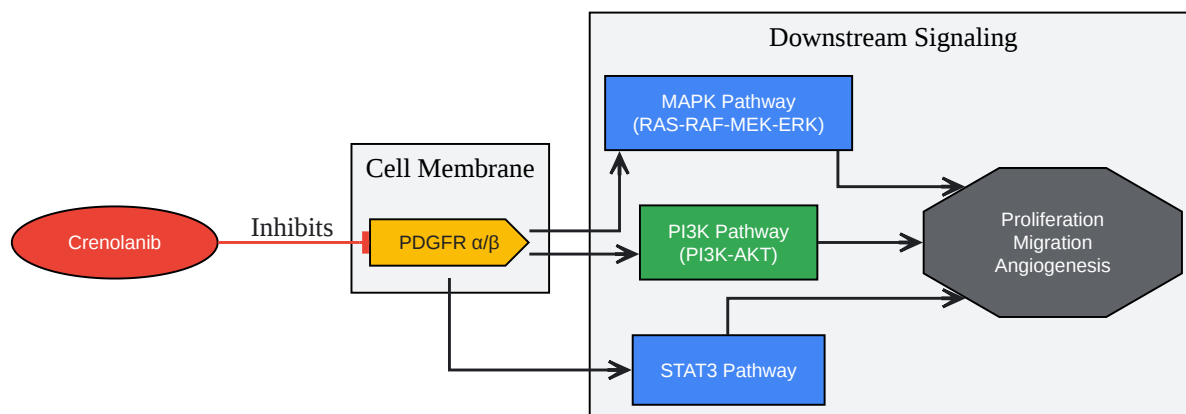


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Crenolanib inhibits FLT3, blocking downstream pathways.

Inhibition of PDGFR Signaling

Overactivity of PDGFR signaling is implicated in the pathogenesis of various solid tumors, including gliomas and GIST.[1][11] Ligand binding to PDGFR induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. Crenolanib inhibits PDGFR kinase activity, thereby suppressing key signaling cascades like the MAPK and PI3K pathways that drive tumor growth, angiogenesis, and cell migration.[11]



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Crenolanib inhibits PDGFR, blocking downstream pathways.

Quantitative Data on Inhibitory Activity

The potency of Crenolanib has been quantified through various in vitro assays. The following tables summarize key binding affinity (K_d) and half-maximal inhibitory concentration (IC_{50}) values.

Table 1: Binding Affinity (K_d) of Crenolanib

Target	K_d (nM)
FLT3	0.74
PDGFR α	2.1
PDGFR β	3.2

Table 2: Half-Maximal Inhibitory Concentration (IC_{50}) of Crenolanib

Target/Cell Line	Mutation	IC50 (nM)
FLT3	Wild-Type	~2
FLT3	ITD	~2
FLT3	D835Y	8.8
PDGFR α	Wild-Type	11
PDGFR β	Wild-Type	3.2
KIT	D816V	2.5
KIT	D816H	5.4
MOLM14 Cells	FLT3-ITD	7
MV4-11 Cells	FLT3-ITD	8

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Crenolanib.

Biochemical Kinase Binding Assay (LanthaScreen™)

This assay is used to determine the binding affinity of an inhibitor to the target kinase.

- Principle: A fluorescence resonance energy transfer (FRET)-based assay where a europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site.^[12] FRET occurs when both are bound.^[12] A test compound that competes with the tracer for the ATP-binding site will disrupt FRET.^[12]
- Materials:
 - Recombinant human FLT3 or PDGFR enzyme
 - LanthaScreen™ Eu-labeled anti-tag antibody
 - Alexa Fluor® 647-labeled kinase tracer

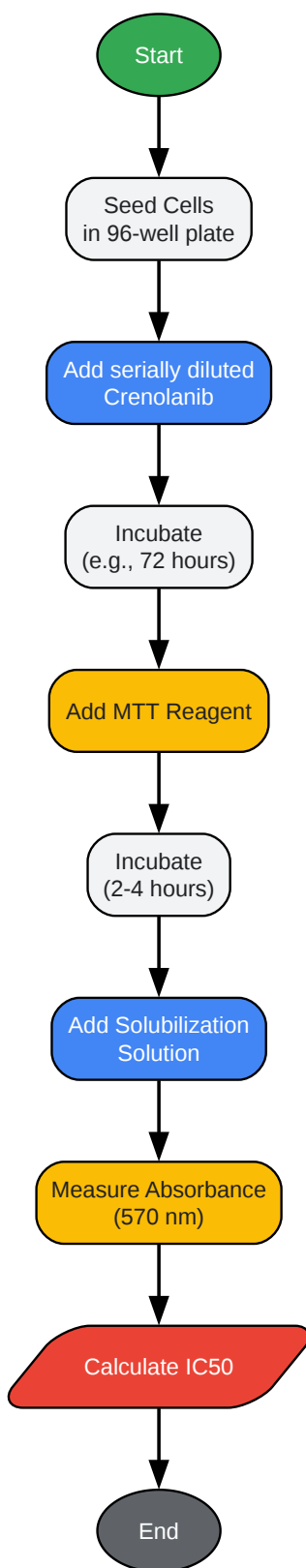
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **Crenolanib besylate** serially diluted in DMSO
- 384-well plates
- Procedure:
 - Prepare a 3X solution of Crenolanib in kinase buffer.
 - Prepare a 3X mixture of the kinase and Eu-labeled antibody in kinase buffer.
 - Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
 - In a 384-well plate, add 5 µL of the 3X inhibitor solution.
 - Add 5 µL of the 3X kinase/antibody mixture.
 - Add 5 µL of the 3X tracer solution to initiate the binding reaction.
 - Incubate the plate for 1 hour at room temperature, protected from light.
 - Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), measuring emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
 - Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value, which can be correlated to binding affinity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of Crenolanib on cancer cell lines.

- Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. [13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[13]
- Materials:

- FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) or PDGFR-driven cancer cell lines.
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **Crenolanib besylate** serially diluted in culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Procedure:
 - Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well in 100 μ L of culture medium.[\[12\]](#)
 - Allow cells to adhere overnight (for adherent cells).
 - Add 100 μ L of the serially diluted Crenolanib solutions to the wells. Include a vehicle control (e.g., DMSO).
 - Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
 - Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
 - Carefully remove the medium and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and plot against Crenolanib concentration to determine the IC₅₀ value.



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Workflow for determining cell viability using the MTT assay.

Conclusion

Crenolanib besylate is a promising targeted therapy with potent inhibitory activity against key drivers of malignancy, FLT3 and PDGFR. Its ability to overcome common resistance mutations makes it a valuable candidate for further clinical development. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound.

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